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Compound of Interest

Compound Name: Phenol, 2-(1H-benzimidazol-2-yl)-

Cat. No.: B057587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
Phenol, 2-(1H-benzimidazol-2-yl)-, a molecule of significant interest in medicinal chemistry
and materials science. The following sections detail its characteristic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy,
offering a comprehensive resource for its identification, characterization, and application in
research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Phenol, 2-
(1H-benzimidazol-2-yl)-. The chemical shifts in 1H and 3C NMR spectra are indicative of the
electronic environment of the protons and carbon atoms, respectively, within the molecule.

'H NMR Spectral Data

The *H NMR spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- provides valuable information
about the arrangement of protons. The data presented below was obtained in a deuterated
solvent, typically DMSO-ds, which is effective at dissolving benzimidazole derivatives and
allows for the observation of the N-H proton.[1]
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~12.0-13.6 Broad Singlet 1H N-H (imidazole)[1]
~7.77 Multiplet 1H Aromatic H
~7.24 Multiplet 1H Aromatic H
~7.23 Multiplet 1H Aromatic H
~7.05 Multiplet 1H Aromatic H
~6.89 Multiplet 1H Aromatic H
~6.77 Multiplet 2H Aromatic H, N-H[2]
~6.74 Singlet 1H O-H (phenol)[2]

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the
concentration of the sample.

3C NMR Spectral Data

Due to the symmetry in the phenol and benzimidazole rings, not all carbon atoms are
chemically equivalent, leading to a specific number of signals in the 13C NMR spectrum.[3] The
ipso-carbon attached to the hydroxyl group is typically deshielded and appears at a lower field.

Chemical Shift (8, ppm) Assignment
~150-160 C-OH (ipso-carbon of phenol)
~115-140 Aromatic Carbons

Note: Specific assignments for all carbon atoms require more detailed 2D NMR experiments.
The provided data is based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[1]
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o Accurately weigh 5-25 mg of Phenol, 2-(1H-benzimidazol-2-yl)-.[1]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds).[1]

e Transfer the solution into a 5 mm NMR tube.

 |If necessary, filter the solution through a small plug of glass wool to remove any particulate
matter.[1]

Data Acquisition:

» Record the *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.
e Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e Acquire the spectra at room temperature.

o Process the data using appropriate software to obtain the chemical shifts, multiplicities, and
integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Phenol, 2-(1H-benzimidazol-2-yl)- will show characteristic absorption bands for
the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Wavenumber (cm—1) Vibration Type Characteristic
3421-3402 O-H stretch (phenol) Broad band[2]

3236 N-H stretch (imidazole) Sharp to broad peak[2]
3100-3000 Aromatic C-H stretch Sharp peaks[4]
1600-1440 Aromatic C=C stretch Strong absorptions[4]
~1220 C-O stretch (phenol) Distinguishing peak[4]
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Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of Phenol, 2-(1H-benzimidazol-2-yl)- with about 100-200 mg
of dry potassium bromide (KBr) in an agate mortar.

e Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

e Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
e Scan the sample over a range of 4000 to 400 cm™1,

e Collect a background spectrum of the empty sample compartment.

e The instrument software will automatically subtract the background from the sample
spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Phenol, 2-(1H-benzimidazol-2-yl)-, with its conjugated aromatic system, is expected to exhibit
strong absorption in the UV region.

Amax (nm) Solvent Electronic Transition

~340, ~406 DMF m - *

Note: The absorption maxima (Amax) can be influenced by the solvent polarity.[5] In polar
solvents, a red shift (to longer wavelengths) for T — Tt transitions is often observed.[5]*

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:
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» Prepare a stock solution of Phenol, 2-(1H-benzimidazol-2-yl)- of a known concentration in
a spectroscopic grade solvent (e.g., ethanol, methanol, or DMF).

» Prepare a series of dilutions from the stock solution to find an optimal concentration that
gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:
e Use a dual-beam UV-Vis spectrophotometer.[6]
e Use a 1 cm path length quartz cuvette.[7]

« Fill the reference cuvette with the pure solvent and the sample cuvette with the sample
solution.[6]

o Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Phenol, 2-(1H-benzimidazol-2-yl)-.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for Phenol, 2-(1H-
benzimidazol-2-yl)-. Researchers are encouraged to use this information as a reference and
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to adapt the experimental conditions as needed for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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